N-ME-D-PHG-OH
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Overview
Description
®-2-(Methylamino)-2-phenylacetic acid is a chiral amino acid derivative with a methylamino group and a phenyl group attached to the alpha carbon
Scientific Research Applications
®-2-(Methylamino)-2-phenylacetic acid has several scientific research applications:
Safety and Hazards
Future Directions
Research into amino acids is ongoing, with many potential future directions. For example, the catalytic reduction of carboxylic acid derivatives, including amino acids, has seen rapid development in recent years . Additionally, the role of amino acids in disease processes is a topic of ongoing investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ®-2-(Methylamino)-2-phenylacetic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production methods for ®-2-(Methylamino)-2-phenylacetic acid often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may utilize metal-free photocatalytic systems or other green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-(Methylamino)-2-phenylacetic acid include:
(S)-2-(Methylamino)-2-phenylacetic acid: The enantiomer of the compound with opposite chirality.
Phenylalanine: An amino acid with a similar phenyl group but lacking the methylamino group.
2-Amino-2-phenylacetic acid: A compound with a similar structure but without the methyl group.
Uniqueness
®-2-(Methylamino)-2-phenylacetic acid is unique due to its specific chiral configuration and the presence of both a methylamino group and a phenyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
(2R)-2-(methylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPIEYZJPULIQ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350516 |
Source
|
Record name | N-ME-D-PHG-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-14-5 |
Source
|
Record name | N-ME-D-PHG-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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